Thionaphthenquinone 3-Hydrazone
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Overview
Description
Thionaphthenquinone 3-Hydrazone is a synthetic compound with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol . It is a derivative of thionaphthenquinone, a naturally occurring compound found in certain plants. This compound has garnered significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Thionaphthenquinone 3-Hydrazone is a type of hydrazone derivative . Hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects .
Mode of Action
Hydrazone derivatives have been found to attenuate nociceptive behavior and the inflammatory response in mice . They can block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .
Biochemical Pathways
Hydrazone derivatives, including this compound, may affect cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways . By interacting with these pathways, this compound could potentially influence the progression of diseases like cancer .
Result of Action
The result of this compound’s action is the attenuation of nociceptive behavior and the inflammatory response in mice . This suggests that the compound could have potential therapeutic applications in the management of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thionaphthenquinone 3-Hydrazone typically involves the reaction of thionaphthenquinone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be monitored using techniques like IR spectroscopy and X-ray diffraction to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Mechanochemical and solid-state melt reactions are also employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Thionaphthenquinone 3-Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted compounds .
Scientific Research Applications
Thionaphthenquinone 3-Hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- Benzo[b]thiophene-2,3-dione 3-Hydrazone
- Thionaphthenquinone 2-Hydrazone
- Thionaphthenquinone 4-Hydrazone
Comparison: Thionaphthenquinone 3-Hydrazone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications .
Biological Activity
Thionaphthenquinone 3-hydrazone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
Overview of Hydrazones
Hydrazones, including thionaphthenquinone derivatives, are characterized by the functional group R1R2C=N-NH2. They are known for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of hydrazones allows them to interact with various biological targets, making them valuable in drug development.
1. Antimicrobial Activity
Hydrazones have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
- Antibacterial Activity : Studies indicate that thionaphthenquinone derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent activity comparable to standard antibiotics.
Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
This compound | E. coli | 10 | 22 |
This compound | S. aureus | 12 | 20 |
These results indicate that this compound could be a candidate for developing new antibacterial agents.
2. Anticancer Activity
The anticancer potential of thionaphthenquinone derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
- Cell Line Studies : In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have shown that this compound exhibits significant cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 5 | Apoptosis induction |
A549 | 7 | Oxidative stress induction |
These findings suggest that this compound may serve as a lead compound in anticancer drug development.
3. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties in preclinical models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Experimental Models : In animal models of inflammation, treatment with thionaphthenquinone derivatives resulted in reduced edema and lower levels of inflammatory markers.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thionaphthenquinone derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thionaphthenquinones, including the hydrazone derivative, against clinical strains of bacteria. The results confirmed its effectiveness against multidrug-resistant strains.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on different cancer cell lines using MTT assays, revealing its potential as an anticancer agent.
Properties
IUPAC Name |
3-diazenyl-1-benzothiophen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFPVRGAQBTRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)N=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.